4-Amino-3-bromo-2-chlorophenol
Description
Contextualization within Halogenated and Aminated Phenol (B47542) Chemistry
Halogenated and aminated phenols are significant subclasses of substituted phenols. The introduction of halogen atoms and amino groups to the phenol scaffold can dramatically alter its electronic properties, reactivity, and biological activity. The process of amination, or the introduction of an amino group, onto a phenol ring is a key transformation in organic synthesis. chemrxiv.org
Recent advancements have focused on developing more efficient and environmentally friendly methods for the amination of phenols, including those already containing halogens. chemrxiv.orgorganic-chemistry.org For instance, photochemical methods using dual catalytic pathways have shown success in the C-N coupling of phenols with various nitrogen-containing nucleophiles, achieving high yields. chemrxiv.org Another approach involves an electrophilic amination of halogenated phenols where a halogen atom migrates during the reaction. rsc.orgresearchgate.net The development of metal-free amination reactions further expands the toolkit for synthesizing these complex molecules. organic-chemistry.org
The synthesis of halogenated phenols themselves is also a critical area of study. For example, 4-bromo-2-chlorophenol (B165030) can be produced by the bromination of 2-chlorophenol (B165306). google.com This compound and others like it serve as valuable intermediates in the production of other chemicals. google.com The precise placement of halogens is crucial, as different isomers can have vastly different properties and applications.
Overview of the Research Landscape for Complex Aromatic Scaffolds
Complex aromatic scaffolds, which include highly substituted phenols, are central to the development of new materials and therapeutics. nih.govacs.org These molecular frameworks are often inspired by natural products, which exhibit a vast diversity of structures and biological activities. nih.govbeilstein-journals.org Research in this area is focused on creating libraries of diverse and complex molecules to explore new areas of "chemical space". nih.gov
A key trend in this field is the development of novel catalytic methods to construct these intricate structures. frontiersin.orgnih.gov Transition metal-catalyzed reactions, for example, have revolutionized the synthesis of complex scaffolds like anthracenes by enabling the efficient and selective formation of new chemical bonds. frontiersin.org Another innovative strategy is "aromatic metamorphosis," which allows for the skeletal editing of aromatic rings by replacing or inserting atoms within the ring itself. acs.org This opens up new avenues for creating novel molecular architectures. acs.org
The controlled synthesis of highly substituted benzenes and phenols is a significant challenge that continues to drive innovation in organic chemistry. acs.orgoregonstate.eduresearchgate.netfigshare.com Researchers are constantly seeking methods that offer complete regiochemical control, allowing for the programmable substitution at any position on the aromatic ring. acs.orgoregonstate.eduresearchgate.netfigshare.com
Rationale for Focused Research on 4-Amino-3-bromo-2-chlorophenol
The specific molecule, this compound, represents a confluence of the chemical features discussed above. It is a highly substituted phenol containing both halogen (bromine and chlorine) and amino functional groups. This unique combination of substituents on a single aromatic ring makes it a molecule of significant interest for several reasons.
Firstly, its structure presents a synthetic challenge. The precise and controlled introduction of three different substituents at specific positions on the phenol ring requires sophisticated synthetic strategies. The development of methods to synthesize this and similar polysubstituted phenols contributes to the broader field of organic synthesis.
Secondly, the interplay of the electronic effects of the amino group (electron-donating) and the halogen atoms (electron-withdrawing and inductive) can lead to unique chemical reactivity and physical properties. Understanding these properties is crucial for predicting how the molecule will behave in various chemical reactions and biological systems.
Finally, polysubstituted aromatic compounds are often key building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented in the provided search results, its structural motifs are found in various bioactive compounds. Therefore, focused research on its synthesis and characterization provides a valuable foundation for its potential future use in the development of new technologies and therapeutics.
| Property | Value | Source |
| Molecular Formula | C6H4BrClNO | chembk.com |
| Molar Mass | 207.45 g/mol | chembk.com |
| Melting Point | 47-49 °C | chembk.comlookchem.com |
| Boiling Point | 232-235 °C | chembk.com |
| Appearance | White to off-white crystalline solid | chembk.comlookchem.com |
| Water Solubility | Practically insoluble | chembk.comlookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-amino-3-bromo-2-chlorophenol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
PIUCLFFCZLUIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)O |
Origin of Product |
United States |
Mechanistic Organic Chemistry of Reactions Involving 4 Amino 3 Bromo 2 Chlorophenol
Investigation of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for 4-amino-3-bromo-2-chlorophenol are not extensively reported in the available literature, general principles of chemical kinetics and thermodynamics for similar halogenated phenols and anilines provide a framework for understanding its reactivity.
The rate of chemical reactions involving substituted phenols is significantly influenced by the nature and position of the substituents on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, activating groups increase the reaction rate, while deactivating groups slow it down. libretexts.orgyoutube.com The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups due to their ability to donate electron density to the ring through resonance. Conversely, halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, although they direct incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.orglibretexts.org
Studies on the cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines have shown that the rate of dehalogenation can correlate with the electronegativity of the halogen substituent. nih.gov For instance, a fluorine substituent at the C4 position was found to be more easily eliminated than chloro, bromo, or iodo substituents. nih.gov This suggests that the electronic properties of the halogen directly impact the reaction kinetics.
The thermodynamics of reactions involving this compound would be governed by the relative stability of the reactants and products. The formation of more stable products, often driven by the restoration of aromaticity or the formation of strong bonds, would be thermodynamically favored.
Elucidation of Reaction Pathways and Identification of Intermediates
The reaction pathways for halogenated phenols and anilines often involve the formation of specific intermediates. While direct studies on this compound are limited, related research on similar compounds offers valuable insights.
Nucleophilic Aromatic Substitution (SNAr): In reactions where a nucleophile replaces a substituent on the aromatic ring, the mechanism typically proceeds through a Meisenheimer complex. libretexts.org This negatively charged intermediate is formed when the nucleophile attacks the carbon atom bearing the leaving group. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For activated aryl halides, this reaction pathway is common. libretexts.org
Oxidative Degradation: The degradation of chlorophenols, for instance, can proceed through various intermediates. Studies on the degradation of 4-chlorophenol (B41353) have identified intermediates such as 4-chlorocatechol (B124253), benzoquinone, and various carboxylic acids like oxalic acid and acetic acid. researchgate.netacs.org These intermediates arise from the attack of hydroxyl radicals and subsequent ring-opening reactions. researchgate.net It is plausible that the oxidative degradation of this compound would follow a similar pathway, leading to a variety of smaller, oxygenated molecules.
Bromination and Other Electrophilic Substitutions: The bromination of phenols and anilines is a classic example of electrophilic aromatic substitution. sci-hub.seajrconline.org The reaction proceeds through the attack of an electrophile (e.g., Br⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). The subsequent loss of a proton restores aromaticity and yields the brominated product. The position of substitution is directed by the existing substituents on the ring.
Synthesis Intermediates: The synthesis of related compounds often involves multiple steps with identifiable intermediates. For example, the synthesis of 4-amino-3-chlorophenol (B108459) can be achieved by the reduction of 3-chloro-4-nitrophenol (B188101). chemicalbook.com Similarly, the synthesis of 4-bromo-2-chlorophenol (B165030) often involves the direct bromination of 2-chlorophenol (B165306). google.comchembk.com These examples highlight the role of precursor molecules as key intermediates in synthetic pathways.
Influence of Substituent Effects on Reactivity and Selectivity
The substituents on the aromatic ring of this compound—amino, bromo, chloro, and hydroxyl—profoundly influence its reactivity and the regioselectivity of its reactions.
Activating and Deactivating Groups:
-NH₂ and -OH groups: These are strong activating groups that donate electron density to the ring via resonance, making the ring more susceptible to electrophilic attack. libretexts.orglibretexts.org They are ortho, para-directors. youtube.comlibretexts.org
-Br and -Cl groups: These are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less reactive towards electrophiles. libretexts.orglibretexts.org However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation at these positions. libretexts.org
The combined effect of these substituents on this compound is a complex interplay of activating and deactivating influences. The amino and hydroxyl groups will strongly activate the ring, while the halogens will deactivate it. The directing effects of these groups will determine the position of incoming substituents in electrophilic aromatic substitution reactions. For instance, the strong activating and directing power of the amino and hydroxyl groups will likely dictate the position of further substitution, although the steric hindrance from the existing bromo and chloro substituents will also play a significant role.
Steric Effects: The presence of multiple substituents on the aromatic ring introduces steric hindrance, which can influence the rate and selectivity of reactions. The bromo and chloro atoms adjacent to the amino and hydroxyl groups can sterically hinder the approach of reagents to those positions.
Research on the cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines indicates that the type of halogen substituent has a direct impact on the rate of dehalogenation, suggesting an intrinsic electronic parameter is at play. nih.gov Furthermore, the introduction of additional electron-withdrawing fluorine substituents into the aniline (B41778) ring makes the elimination of a C4-fluorine substituent more difficult. nih.gov
The following table summarizes the general effects of the substituents present in this compound:
| Substituent | Electronic Effect | Directing Effect |
| -NH₂ (Amino) | Activating (Resonance) | Ortho, Para |
| -OH (Hydroxyl) | Activating (Resonance) | Ortho, Para |
| -Br (Bromo) | Deactivating (Inductive) | Ortho, Para |
| -Cl (Chloro) | Deactivating (Inductive) | Ortho, Para |
This table is based on general principles of substituent effects in electrophilic aromatic substitution.
Studies on Oxidative and Reductive Transformations of Halogenated Aminophenols
Halogenated aminophenols can undergo both oxidative and reductive transformations, which are fundamental to their synthesis, metabolism, and degradation.
Oxidation: The amino and phenolic hydroxyl groups are susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imines or other colored products. The presence of halogens can influence the oxidation potential of the molecule. For instance, the amino group in 4-amino-3,5-dimethylphenol (B131400) facilitates its participation in redox reactions.
Oxidative bromination of aromatic compounds can be achieved using various reagents and conditions. researchgate.net For example, the reaction of acetophenones with aqueous hydrobromic acid in dimethyl sulfoxide (B87167) can lead to the formation of arylglyoxals, with evidence suggesting the intermediacy of molecular bromine. researchgate.net
Reduction: Reductive transformations of halogenated aminophenols are also significant. A common reaction is the reduction of a nitro group to an amino group, which is a key step in the synthesis of many aminophenol derivatives. For example, 4-amino-3-chlorophenol can be synthesized by the reduction of 3-chloro-4-nitrophenol using iron powder and acetic acid. chemicalbook.com
The halogen substituents themselves can also be subject to reduction, although this is generally more difficult than the reduction of nitro groups. Reductive dehalogenation can occur under specific conditions, for example, catalyzed by certain enzymes or metal catalysts.
In the context of environmental chemistry, the degradation of halogenated phenols often involves both oxidative and reductive steps. For example, the bioremediation of 4-chlorophenol can proceed through pathways involving both hydroxylation and dechlorination. acs.org
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis of 4-Amino-3-bromo-2-chlorophenol
The electronic properties of this compound are determined by the interplay of its constituent functional groups: an electron-donating amino (-NH2) group, an electron-donating hydroxyl (-OH) group, and electron-withdrawing halogen substituents (-Br and -Cl).
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the lone pairs of the amino and hydroxyl groups. These groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, with influence from the electron-withdrawing halogen atoms, which lower its energy.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related substituted phenols, the HOMO-LUMO gap is a critical parameter derived from DFT calculations. mdpi.com For this compound, the combination of electron-donating and withdrawing groups would modulate this gap.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and halogen atoms, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. mdpi.com
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Influencing Factors |
| HOMO Energy | Relatively high | Electron-donating -OH and -NH2 groups increase electron density on the ring. |
| LUMO Energy | Relatively low | Electron-withdrawing -Cl and -Br atoms pull electron density from the ring. |
| HOMO-LUMO Gap | Moderate | The gap is narrowed by the opposing effects of donating and withdrawing groups, suggesting moderate reactivity. mdpi.com |
| MEP Negative Sites | Oxygen, Nitrogen, Chlorine, Bromine atoms | High electronegativity and lone pairs of electrons. |
| MEP Positive Sites | Hydroxyl and Amino hydrogens | Partial positive charges due to bonding with electronegative atoms. |
Quantum Chemical Calculations (DFT, ab initio) for Structural and Energetic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are essential for determining the optimized geometry and energetic properties of molecules. nih.gov For substituted phenols, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide reliable results for both structural and energetic parameters, often in good agreement with experimental data. researchgate.netacs.org
These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the benzene (B151609) ring would be slightly distorted from a perfect hexagon due to the steric and electronic effects of the four different substituents. The C-N and C-O bond lengths would be shorter than in aniline (B41778) and phenol (B47542), respectively, due to resonance effects, while the C-Br and C-Cl bonds would reflect standard lengths for aryl halides.
Energetic insights, such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs), can also be accurately calculated. researchgate.net The O-H BDE is a critical parameter for phenols, indicating their antioxidant capacity. The electron-donating amino group is expected to lower the O-H BDE, while the inductive effect of the halogens would slightly increase it. DFT/B3LYP methods have been successfully used to study these substituent-induced changes in phenols. researchgate.netnih.gov
Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value Range | Basis of Prediction |
| C-O Bond Length | ~1.36 Å | Similar to other substituted phenols. acs.org |
| O-H Bond Length | ~0.96 Å | Typical for phenolic hydroxyl groups. acs.org |
| C-N Bond Length | ~1.40 Å | Typical for aromatic amines. |
| C-Cl Bond Length | ~1.74 Å | Based on calculations for chlorophenols. acs.org |
| C-Br Bond Length | ~1.90 Å | Based on calculations for bromophenols. acs.org |
| C-C-O Bond Angle | ~119° | Influenced by steric hindrance from ortho-substituents. |
| C-C-N Bond Angle | ~121° | Influenced by steric hindrance from ortho-substituents. |
Conformational Analysis and Intermolecular Interactions, including Hydrogen Bonding
The conformational landscape of this compound is primarily defined by the orientation of the -OH and -NH2 groups relative to the benzene ring and each other. Rotation around the C-O and C-N bonds gives rise to different conformers. The presence of substituents ortho to both the hydroxyl (Cl) and amino (Br) groups introduces significant steric hindrance, which will strongly influence the preferred conformation.
Hydrogen bonding plays a critical role in the structure of this molecule.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the phenolic -OH group and the nitrogen of the adjacent -NH2 group, forming a stable six-membered ring. Alternatively, weaker hydrogen bonds, such as between the -OH hydrogen and the ortho-chlorine atom (O-H···Cl) or between an amino hydrogen and the ortho-bromine atom (N-H···Br), might exist, but are likely less favorable.
Intermolecular Hydrogen Bonding: The -OH and -NH2 groups are both excellent hydrogen bond donors and acceptors. This allows for the formation of extensive intermolecular hydrogen bond networks, leading to dimers and larger molecular assemblies in the solid state. researchgate.net These interactions significantly influence the crystal packing and physical properties of the compound.
In addition to hydrogen bonds, other non-covalent interactions like halogen bonding (e.g., Br···O, Cl···O) and π-π stacking between aromatic rings can further stabilize the crystal structure. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these diverse intermolecular contacts. researchgate.netrsc.org
Table 3: Potential Non-covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Strength | Role |
| Intramolecular H-Bond | -OH | -NH2 | Strong | Stabilizes molecular conformation. |
| Intermolecular H-Bond | -OH, -NH2 | -OH, -NH2 | Strong | Directs crystal packing and supramolecular assembly. researchgate.net |
| Halogen Bond | C-Br, C-Cl | O, N, Cl, Br | Weak-Moderate | Contributes to crystal lattice stability. researchgate.net |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak | Contributes to crystal packing. researchgate.net |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, primarily using DFT methods like B3LYP, are widely employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. acs.org
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can generate harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, key vibrational modes would include the O-H and N-H stretching frequencies (sensitive to hydrogen bonding), C-O, C-N, C-Cl, and C-Br stretching modes, and various aromatic ring vibrations. Studies on related compounds like 2-bromo-4-chlorophenol (B154644) have successfully used DFT to assign vibrational spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. science.govresearchgate.net Calculations are typically performed on the optimized molecular geometry, and the results are referenced against a standard like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the aromatic protons and carbons would be influenced by the combined electronic effects of the four substituents.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Comments |
| O-H Stretch | 3200 - 3500 | Broadened and shifted to lower frequency due to strong intra- and intermolecular hydrogen bonding. |
| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching modes. |
| C-H Stretch (Aromatic) | 3050 - 3150 | Typical range for aromatic C-H bonds. researchgate.net |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands characteristic of the substituted benzene ring. |
| C-O Stretch | 1200 - 1300 | Characteristic of phenolic compounds. researchgate.net |
| C-Cl Stretch | 600 - 800 | Dependent on the specific vibrational mode. |
| C-Br Stretch | 500 - 650 | Lower frequency than C-Cl due to the larger mass of bromine. researchgate.net |
Modeling of Protonation and Deprotonation Equilibria
Computational chemistry provides a framework for modeling acid-base equilibria and predicting pKa values. This is typically achieved by calculating the Gibbs free energy change (ΔG) for the protonation or deprotonation reaction in a simulated solvent environment, often using a Self-Consistent Reaction Field (SCRF) continuum solvation model. nih.gov
For this compound, there are two primary equilibria to consider:
Protonation: The amino group is the most basic site and will be protonated under acidic conditions to form an ammonium (B1175870) cation (-NH3+). The pKa of this conjugate acid can be calculated. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the halogens will influence the basicity of the amino group. eopcw.com
Deprotonation: The phenolic hydroxyl group is the most acidic site and will lose a proton under basic conditions to form a phenoxide anion (-O-). The acidity of the phenol is enhanced by the electron-withdrawing halogens but decreased by the electron-donating amino group. Computational models can predict the pKa for this process. nih.gov
The relative energies of the neutral molecule and its protonated and deprotonated forms in solution are calculated to model these equilibria. Such studies are crucial for understanding the behavior of the compound in different pH environments. researchgate.netmdpi.com
Table 5: Predicted Acid-Base Equilibria for this compound
| Equilibrium | Reaction | Predicted pKa Range | Influencing Factors |
| Protonation | R-NH2 + H+ ⇌ R-NH3+ | 3 - 4 | Basicity of the amino group is modulated by -OH (donating) and halogen (withdrawing) groups. |
| Deprotonation | R-OH ⇌ R-O- + H+ | 8 - 9 | Acidity of the hydroxyl group is increased by halogens and decreased by the amino group. nih.gov |
Derivatization and Synthetic Utility of 4 Amino 3 Bromo 2 Chlorophenol As a Chemical Precursor
Chemical Modifications of the Amino Group
The amino group in 4-amino-3-bromo-2-chlorophenol is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity can be selectively targeted to introduce a diverse array of substituents, significantly altering the molecule's properties and downstream applications.
Acylation, Alkylation, and Arylation Reactions
The nucleophilicity of the amino group makes it amenable to acylation, alkylation, and arylation reactions. These transformations are fundamental in organic synthesis for the construction of carbon-nitrogen bonds.
Acylation of the amino group can be readily achieved using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. For instance, the acylation of similar aminophenols is a well-established method for the synthesis of amides, which are important structural motifs in many biologically active compounds.
Alkylation introduces alkyl groups onto the amino moiety. This can be accomplished using alkyl halides or other alkylating agents. Selective N-alkylation of aminophenols can be achieved by protecting the more acidic phenolic hydroxyl group, for example, by converting it to a silyl (B83357) ether, and then proceeding with the alkylation of the amino group. Subsequent deprotection of the hydroxyl group regenerates the phenol (B47542).
Arylation of the amino group involves the formation of a new carbon-nitrogen bond with an aryl group. Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, are highly effective for this transformation. For example, palladium-catalyzed Buchwald-Hartwig amination allows for the selective N-arylation of aminophenols with aryl halides. Studies on related 4-amino-3-chlorophenol (B108459) have shown that selective N-arylation can be achieved with various aryl bromides and chlorides using a palladium catalyst with a biarylmonophosphine ligand, such as BrettPhos. nih.govijpbs.com These reactions typically exhibit high chemoselectivity for N-arylation over O-arylation. nih.govijpbs.com
Table 1: Examples of N-Arylation of Substituted Aminophenols
| Aminophenol Substrate | Aryl Halide | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 4-Amino-3-chlorophenol | Keto-substituted aryl halide | Palladium-based | N-Arylated product | nih.govijpbs.com |
| 4-Amino-3-chlorophenol | Ester-substituted aryl halide | Palladium-based | N-Arylated product | nih.govijpbs.com |
| 4-Amino-3-chlorophenol | Chloro-substituted aryl halide | Palladium-based | N-Arylated product | nih.govijpbs.com |
| 4-Aminophenol | Aryl chloride | Palladium-based | N-Arylated product | nih.govijpbs.com |
Formation of Heterocyclic Scaffolds
The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and materials science.
Benzoxazoles are a prominent class of heterocycles that can be synthesized from o-aminophenols. The general strategy involves the condensation of the o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. A variety of reagents and conditions have been developed for this transformation, including the use of polyphosphoric acid (PPA) at elevated temperatures or milder methods employing activating agents. For instance, the reaction of an o-aminophenol with a tertiary amide in the presence of triflic anhydride (B1165640) and 2-fluoropyridine (B1216828) provides a versatile route to 2-substituted benzoxazoles. nih.gov This method proceeds via activation of the amide, nucleophilic attack by the amino group, intramolecular cyclization, and subsequent elimination. nih.gov Given the structure of this compound, it is expected to undergo similar cyclization reactions to yield highly substituted benzoxazole (B165842) derivatives. The presence of the halogen atoms on the benzene (B151609) ring of the resulting benzoxazole provides further handles for subsequent functionalization.
Phenoxazines are another important class of tricyclic heterocycles that can be accessed from o-aminophenols. The synthesis often involves the oxidative coupling of two molecules of an o-aminophenol or the condensation of an o-aminophenol with a catechol or quinone derivative. For example, the thermal condensation of o-aminophenol with catechol was the first reported synthesis of the parent phenoxazine (B87303). nih.gov More contemporary methods include transition-metal-free pathways, such as the reaction of 2-aminophenol (B121084) with 3,4-dihaloarenes bearing electron-withdrawing groups. nih.gov The reactivity of this compound in such reactions would lead to the formation of halogenated phenoxazine derivatives with potential applications in materials science due to their electronic properties.
Benzothiazoles can also be synthesized, although this typically requires an ortho-aminothiophenol. However, synthetic strategies exist where the sulfur atom is introduced from a reagent. More commonly, benzothiazoles are synthesized from the condensation of o-aminothiophenols with carboxylic acids or their derivatives. nih.govrsc.org
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another key reactive site, exhibiting both acidic and nucleophilic character. Its derivatization provides access to a different class of compounds with distinct properties.
Etherification and Esterification Strategies
Etherification of the phenolic hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. The selective O-arylation of aminophenols can be challenging due to the competing N-arylation. However, copper-catalyzed methods have been developed for the selective O-arylation of 3- and 4-aminophenols using specific ligands such as picolinic acid. nih.govijpbs.com These conditions often favor the formation of the diaryl ether over the N-arylated product.
Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or anhydrides. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophile scavenger. The esterification of 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide has been reported to proceed in the presence of pyridine, indicating that the phenolic hydroxyl group of the structurally similar this compound would readily undergo esterification under similar conditions. mdpi.com The resulting esters are valuable intermediates in their own right and can be used in further synthetic transformations.
Table 2: General Strategies for O-Functionalization of Substituted Phenols
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Etherification (Williamson) | Alkyl halide, Base | Varies | Alkyl aryl ether |
| O-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Elevated temperature | Diaryl ether |
| Esterification | Acyl chloride/anhydride, Base | Varies | Aryl ester |
Chelation and Complexation Studies
The presence of both an amino and a hydroxyl group in an ortho relationship in this compound provides a potential bidentate chelation site for metal ions. While specific chelation studies on this particular compound are not extensively reported in the context of its role in chemical transformations, the general principles of coordination chemistry with o-aminophenol ligands are well-established.
The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring. This chelation can influence the reactivity of the molecule in several ways:
Activation of the aromatic ring: Coordination to a metal can alter the electron density of the aromatic ring, potentially directing or facilitating certain electrophilic or nucleophilic aromatic substitution reactions.
Stabilization of intermediates: Chelation can stabilize reactive intermediates, thereby influencing the outcome of a reaction.
Directing group for C-H functionalization: The chelating moiety can act as a directing group in metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring.
The electronic effects of the bromo and chloro substituents would likely modulate the coordinating ability of the ligand and the stability and reactivity of the resulting metal complexes. Further research into the chelation behavior of this compound could unveil novel catalytic applications and synthetic methodologies.
Selective Manipulation of Halogen Atoms
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of this compound opens up possibilities for selective functionalization through reactions that differentiate between the carbon-bromine and carbon-chlorine bonds.
The differential reactivity of aryl halides in cross-coupling reactions is well-documented, with the general trend for reactivity being I > Br > Cl. This difference in reactivity can be exploited to achieve selective functionalization.
Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In a molecule containing both a bromo and a chloro substituent, it is often possible to selectively react at the more reactive C-Br bond while leaving the C-Cl bond intact. This can be achieved by careful selection of the palladium catalyst, ligand, and reaction conditions. For example, a Suzuki cross-coupling reaction on a bromo-chloro substituted aromatic ring would be expected to proceed preferentially at the C-Br position. The resulting product, still containing the chloro substituent, can then undergo a second cross-coupling reaction under more forcing conditions if desired, allowing for a stepwise and controlled introduction of different groups.
Reductive dehalogenation can also be performed selectively. Catalytic hydrogenation is a common method for the removal of halogen atoms from aromatic rings. Generally, the ease of hydrogenolysis follows the order I > Br > Cl. Therefore, it is feasible to selectively remove the bromine atom from this compound while retaining the chlorine atom by using controlled hydrogenation conditions, such as a specific catalyst (e.g., palladium on carbon) and mild reaction parameters. rsc.org This selective dehalogenation provides a route to 4-amino-2-chlorophenol, a valuable synthetic intermediate in its own right.
Table 3: Reactivity of Aryl Halides in Common Transformations
| Reaction Type | General Reactivity Trend | Potential for Selectivity |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | C-I > C-Br > C-Cl | High |
| Reductive Dehalogenation | C-I > C-Br > C-Cl | High |
Metal-Catalyzed Coupling Reactions at Bromine and Chlorine Sites
The presence of two different halogen atoms on the aromatic ring of this compound is pivotal for its utility in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reactivity difference allows for selective functionalization at the C3 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations.
The relative reactivity of aryl halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle, typically follows the order: I > OTf > Br >> Cl. wikipedia.orglibretexts.orgyonedalabs.com By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can achieve high chemoselectivity for the C-Br bond. For instance, using standard palladium catalysts such as Pd(PPh₃)₄ with a suitable base often favors the coupling at the more labile C-Br bond. nih.gov More specialized, electron-rich, and bulky phosphine (B1218219) ligands may be required to activate the less reactive C-Cl bond in a subsequent step. libretexts.org
This stepwise functionalization is a powerful strategy for creating molecular diversity from a single precursor. An initial Suzuki, Heck, or Sonogashira reaction can be performed at the bromine site, followed by a second, typically more forcing, coupling reaction at the chlorine site.
Table 1: Representative Selective Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Target Site | Typical Catalyst/Ligand | Coupling Partner | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-Br (Selective) | Pd(PPh₃)₄ | Arylboronic acid | 4-Amino-2-chloro-3-arylphenol |
| Heck Coupling | C-Br (Selective) | Pd(OAc)₂ / P(o-tol)₃ | Alkene | 4-Amino-2-chloro-3-vinylphenol |
| Sonogashira Coupling | C-Br (Selective) | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 4-Amino-2-chloro-3-alkynylphenol |
| Buchwald-Hartwig Amination | C-Br (Selective) | Pd₂(dba)₃ / BINAP | Amine | N³-Substituted-4-amino-2-chlorophenol |
| Suzuki-Miyaura Coupling | C-Cl (Subsequent) | Pd(OAc)₂ / SPhos or XPhos | Arylboronic acid | 4-Amino-3-aryl-2-arylphenol |
Directed Lithiation and Halogen-Metal Exchange Reactions
Beyond metal-catalyzed coupling, this compound is amenable to transformations via organolithium intermediates. Two primary pathways can be envisioned: directed ortho-metalation (DoM) and halogen-metal exchange.
Directed ortho-Metalation (DoM): In DoM, an organolithium base abstracts a proton from the position ortho to a directing metalation group (DMG). wikipedia.org The hydroxyl (-OH) and amino (-NH₂) groups in the target molecule are potent DMGs, particularly after deprotonation by the organolithium reagent. The deprotonated phenoxide is a powerful director, and a protected amine (e.g., as a carbamate) is also highly effective. These groups would direct lithiation towards the C5 position, the only available site ortho to the hydroxyl group. This regioselectivity provides a route to functionalize the C-H bond at the C5 position. wikipedia.orgharvard.edu
Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom for a lithium atom upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org The rate of this exchange is significantly faster for bromine than for chlorine (I > Br > Cl). wikipedia.orgprinceton.edu Therefore, by using stoichiometric amounts of an alkyllithium at low temperatures (e.g., -78 °C), it is possible to achieve highly selective bromine-lithium exchange at the C3 position. This generates an aryllithium intermediate that can be trapped with various electrophiles, introducing a wide range of functional groups at this site. This method is often preferred for creating C-C bonds with non-standard electrophiles or when catalytic methods are unsuitable. wikipedia.orgnih.gov
The choice between these two pathways is dictated by reaction conditions. Halogen-metal exchange is typically a very fast process, often outcompeting proton abstraction, especially at low temperatures. wikipedia.org
Table 2: Comparison of Lithiation Pathways for this compound
| Pathway | Reaction Site | Reagent | Typical Conditions | Intermediate | Potential Electrophiles |
|---|---|---|---|---|---|
| Halogen-Metal Exchange | C3-Br | n-BuLi or t-BuLi (1 equiv.) | THF, -78 °C | 4-Amino-2-chloro-3-lithiophenol | CO₂, DMF, R-CHO, R₂CO, Me₃SiCl |
| Directed ortho-Metalation | C5-H | s-BuLi/TMEDA or n-BuLi (2+ equiv.) | THF, 0 °C to RT | 4-Amino-3-bromo-2-chloro-5-lithiophenol | CO₂, DMF, I₂, R-CHO |
Formation of Advanced Molecular Architectures
The strategic functionalization of this compound through the reactions described above opens pathways to the synthesis of complex, high-value molecules.
Construction of Polycyclic and Fused-Ring Systems
The ortho-aminophenol motif is a privileged starting point for the synthesis of nitrogen- and oxygen-containing heterocycles. The adjacent amino and hydroxyl groups can readily undergo condensation reactions with bifunctional reagents to form fused five-, six-, or seven-membered rings. For example, reaction with phosgene (B1210022) or its equivalents can yield benzoxazolones, while reaction with 1,2-dicarbonyl compounds can lead to phenoxazines.
Furthermore, the derivatives created via cross-coupling or lithiation can be designed to undergo subsequent intramolecular cyclization reactions.
An aryl group introduced at the C3 position via a Suzuki reaction can carry a functional group that subsequently reacts with the C4-amino or C2-hydroxyl group to form an additional ring.
If an alkene is introduced at the C3 position (via Heck or Stille coupling), it can serve as a handle for intramolecular cyclizations, such as aminopalladation/carbopalladation cascades, to build polycyclic nitrogen heterocycles. nih.govnih.gov
An aryllithium species generated via halogen-metal exchange can be trapped by a tethered electrophile in an intramolecular fashion, a strategy known as the Parham cyclization, to form a new ring fused to the benzene core. wikipedia.org
These strategies enable the construction of complex polycyclic and fused-ring systems, which are common scaffolds in pharmaceuticals and natural products. researchgate.netfrontiersin.org
Incorporation into Catalytic Systems or Material Precursors
The inherent structure of this compound and its derivatives makes them attractive candidates for developing new catalysts and functional materials.
Catalytic Systems: The ortho-aminophenol core is a well-established scaffold for bidentate ligands that can chelate to a variety of transition metals. derpharmachemica.comresearchgate.net By reacting the amino group with an aldehyde or ketone, Schiff base ligands can be formed. iosrjournals.orgajrconline.org These Schiff bases, often called salicylaldimine-type ligands, are highly versatile in coordination chemistry. Metal complexes derived from these ligands have shown catalytic activity in a wide range of organic transformations, including oxidation, reduction, and C-H amination reactions. derpharmachemica.comscience.gov The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring, potentially influencing the activity and selectivity of the resulting metal catalyst. researcher.liferesearchgate.net
Material Precursors: Halogenated aromatic compounds are often used as precursors for functional polymers, imparting properties such as flame retardancy and high thermal stability. google.com The amino and hydroxyl groups on this compound provide reactive sites for polymerization. For instance, they can be incorporated into the backbone of polyesters, polyamides, or polyurethanes. The polymerization of aminophenols can also lead to polyaniline derivatives, which are conductive polymers with applications in electronics and sensors. mdpi.comresearchgate.net The presence of bromine and chlorine atoms offers the potential for post-polymerization modification through cross-coupling reactions, allowing for the synthesis of highly functionalized, advanced materials.
Environmental Transformation and Degradation Pathways
Abiotic Degradation Mechanisms
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For aromatic compounds like substituted phenols, photolysis can be a significant degradation pathway in surface waters and on terrestrial surfaces. The process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic ring. While direct photolysis of 4-Amino-3-bromo-2-chlorophenol is plausible, its rate and products have not been empirically determined. The presence of bromine and chlorine atoms may influence the photolytic stability of the molecule.
Hydrolytic and Oxidative Transformation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, hydrolytic degradation under typical environmental pH conditions (pH 5-9) is expected to be slow. The carbon-halogen and carbon-nitrogen bonds in the aromatic ring are generally resistant to hydrolysis without enzymatic or catalytic assistance.
Oxidative transformation involves the reaction of the compound with environmental oxidants, such as dissolved oxygen and hydroxyl radicals. These reactions can lead to the hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the electron-donating amino and hydroxyl groups can activate the aromatic ring, potentially making it more susceptible to oxidative attack compared to unsubstituted chlorobromophenols. However, without specific studies, the rates and products of these reactions for this compound remain speculative.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.
Microbial Transformation Studies and Enzyme Systems
Specific microbial transformation studies for this compound have not been reported in the scientific literature. However, research on analogous compounds provides a framework for its potential biodegradation. For instance, the bacterium Burkholderia sp. has been shown to degrade 4-chloro-2-aminophenol. nih.gov This degradation involves enzymatic activities that catalyze the removal of the amino group and subsequent cleavage of the aromatic ring. nih.gov
The initial steps in the biodegradation of halogenated aromatic compounds often involve dehalogenation, which can be either an oxidative or reductive process. nih.govresearchgate.net Oxidative dehalogenation is common under aerobic conditions, where monooxygenase or dioxygenase enzymes incorporate oxygen into the aromatic ring, leading to the removal of a halogen substituent. nih.gov Reductive dehalogenation, the removal of a halogen with the addition of electrons, is more prevalent under anaerobic conditions. arizona.edursc.org
The enzymes involved in the degradation of substituted phenols are diverse and include:
Monooxygenases and Dioxygenases: These enzymes initiate the breakdown of the aromatic ring by adding one or two hydroxyl groups, respectively. nih.govresearchgate.net This hydroxylation can also facilitate the removal of halogen substituents.
Dehalogenases: These enzymes specifically catalyze the cleavage of carbon-halogen bonds.
Lignin Peroxidases, Manganese Peroxidases, and Laccases: Produced by white-rot fungi, these extracellular enzymes have broad substrate specificity and can degrade a wide range of phenolic compounds. biorxiv.org
The degradation of this compound would likely require a consortium of microorganisms possessing a variety of these enzymatic capabilities to achieve complete mineralization to carbon dioxide, water, and inorganic halides.
Table 1: Potential Enzyme Systems in the Biotic Degradation of Substituted Phenols
| Enzyme Class | Function | Relevance to this compound |
|---|---|---|
| Monooxygenases | Incorporation of one oxygen atom | Potential initial attack on the aromatic ring, leading to hydroxylation and dehalogenation. |
| Dioxygenases | Incorporation of two oxygen atoms | Can lead to ring cleavage. |
| Dehalogenases | Cleavage of carbon-halogen bonds | Necessary for the removal of bromine and chlorine. |
| Deaminases | Removal of amino groups | Required for the removal of the amino functional group. |
Identification of Chemical Intermediates and End Products in Degradation Chains
There is no specific information available on the chemical intermediates and end products in the degradation chain of this compound. Based on studies of similar compounds, a plausible degradation pathway could involve initial dehalogenation and/or deamination, followed by hydroxylation to form a dihydroxybenzene derivative (a catechol or hydroquinone). For example, the degradation of 4-chloro-2-aminophenol by Burkholderia sp. proceeds through the formation of 4-chlorocatechol (B124253) and subsequently 3-chloro-cis,cis-muconate, indicating a ring-cleavage pathway. nih.gov
The ultimate end products of complete aerobic biodegradation would be carbon dioxide, water, ammonium (B1175870), bromide, and chloride ions. Under anaerobic conditions, methane (B114726) could also be a final product. The persistence of halogenated intermediates is a concern in the degradation of such compounds, as these intermediates can sometimes be more toxic than the parent compound.
Table 2: Hypothetical Intermediates in the Degradation of this compound
| Hypothetical Intermediate | Preceding Step | Following Step |
|---|---|---|
| 3-Bromo-2-chlorocatechol | Deamination | Ring Cleavage |
| 4-Amino-3-bromocatechol | Dechlorination | Further hydroxylation or ring cleavage |
It is crucial to emphasize that the degradation pathways, intermediates, and end products for this compound have not been experimentally verified, and the information presented is based on the degradation of structurally related compounds.
Advanced Analytical Approaches for Studying Reactions and Transformations
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic techniques are indispensable for separating the components of complex reaction mixtures, allowing for both qualitative monitoring of the reaction progress and quantitative analysis of product formation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for the analysis of 4-Amino-3-bromo-2-chlorophenol and its derivatives.
High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. A reverse-phase HPLC method can be effectively used to monitor its reactions. For instance, a method adapted from the analysis of the structurally similar 4-Amino-3-chlorophenol (B108459) can be employed nih.gov. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, would provide good separation nih.gov. A diode-array detector (DAD) can be used to monitor the elution of reactants and products, providing spectral information that can aid in their preliminary identification.
For the analysis of more volatile derivatives or for higher resolution separations, gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the technique of choice. However, the polar nature of the amino and hydroxyl groups of this compound requires a derivatization step to increase its volatility and thermal stability sigmaaldrich.com.
To make this compound amenable to GC analysis, the active hydrogens of the amino and hydroxyl groups must be replaced with less polar functional groups. Silylation is a common and effective derivatization technique for this purpose .
Silylation with BSTFA:
A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). The optimization of the silylation protocol for this compound would involve a systematic study of several parameters to ensure complete derivatization and reproducible results. These parameters include the reaction temperature, reaction time, and the ratio of the derivatizing agent to the analyte nih.govnih.gov.
A typical starting point for optimization would be to dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile, pyridine) and add an excess of BSTFA (with 1% TMCS). The reaction mixture is then heated to a specific temperature (e.g., 60-80°C) for a set period (e.g., 30-60 minutes). The progress of the derivatization can be monitored by injecting aliquots of the reaction mixture into the GC-MS at different time points until the peak corresponding to the underivatized compound disappears and the peak for the di-silylated product is maximized.
Table 1: Hypothetical Optimization Parameters for Silylation of this compound with BSTFA
| Parameter | Range Tested | Optimal Condition (Hypothetical) | Rationale |
| Solvent | Acetonitrile, Pyridine (B92270), Dichloromethane | Acetonitrile | Good solubility for the analyte and compatible with GC analysis. |
| BSTFA:Analyte Ratio (v/w) | 10:1, 20:1, 50:1 | 20:1 | Ensures complete derivatization without excessive reagent that could interfere with analysis. |
| Reaction Temperature (°C) | 60, 70, 80 | 70 | Provides a balance between reaction rate and potential for side reactions or degradation. |
| Reaction Time (min) | 15, 30, 60, 90 | 60 | Sufficient time for the reaction to go to completion. |
The resulting trimethylsilyl (B98337) (TMS) derivative of this compound would be significantly more volatile and exhibit better chromatographic peak shape on a non-polar GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization (beyond basic identification)
Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule, making them crucial for elucidating reaction mechanisms and definitively characterizing reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aromatic region of the ¹H NMR spectrum would show two doublets for the two aromatic protons. The chemical shifts of the -NH₂ and -OH protons would be broad and their positions would be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons. The chemical shifts of the carbons bearing the amino, hydroxyl, bromine, and chlorine substituents would be significantly influenced by the electronic effects of these groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-5 | ~6.8 | C-1 | ~145 |
| H-6 | ~7.2 | C-2 | ~118 |
| -NH₂ | 3.5-4.5 (broad) | C-3 | ~110 |
| -OH | 4.5-5.5 (broad) | C-4 | ~138 |
| C-5 | ~116 | ||
| C-6 | ~125 |
These predicted values can be used as a guide for the interpretation of experimental NMR spectra of reaction products, where shifts in these signals would indicate chemical transformations at specific sites on the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Monitoring the appearance or disappearance of these bands during a reaction can provide valuable mechanistic insights. For example, a reaction involving the amino group would lead to changes in the N-H stretching and bending vibrations.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (phenol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching (asymmetric and symmetric) | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1180-1260 |
| C-Cl | Stretching | 700-850 |
| C-Br | Stretching | 500-650 |
By comparing the FT-IR spectra of the starting material and the reaction products, one can determine if the key functional groups have been modified.
Mass Spectrometry for Structural Confirmation of Reaction Products
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its elemental formula.
When coupled with GC or HPLC, MS can be used to analyze the components of a reaction mixture as they are separated. The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification and structural elucidation.
Table 4: Predicted Key Mass Fragments for the Trimethylsilyl Derivative of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| [M]⁺ | Molecular ion | Isotopic pattern due to Br and Cl will be present. |
| [M-15]⁺ | Loss of a methyl radical (-CH₃) from a TMS group. | A common fragmentation for TMS derivatives. |
| [M-73]⁺ | Loss of a trimethylsilyl radical (-Si(CH₃)₃). | |
| [M-Br]⁺ | Loss of a bromine radical. | |
| [M-Cl]⁺ | Loss of a chlorine radical. |
By analyzing the masses and isotopic patterns of the fragment ions, the structure of reaction products and intermediates can be confidently confirmed. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by isolating a specific ion and inducing further fragmentation to obtain more detailed structural information nih.govmdpi.com.
Future Research Directions and Unexplored Chemical Reactivity
Development of Novel and Efficient Synthetic Routes
Currently, the synthesis of polysubstituted phenols can be complex, often requiring multi-step processes with challenges in achieving high regioselectivity and yield. Future research should prioritize the development of streamlined and efficient synthetic pathways to 4-Amino-3-bromo-2-chlorophenol.
Convergent Synthesis: Research into a convergent synthetic strategy, where different substituted fragments are prepared separately and then combined, could offer a more efficient route than a linear, stepwise functionalization of a single benzene (B151609) ring.
Dehydrogenative Aromatization: Novel methods, such as the dehydrogenative synthesis of N-functionalized 2-aminophenols from substituted cyclohexanones, could be adapted. nih.govresearchgate.net This approach installs amino and hydroxyl groups in a single step, potentially simplifying the synthesis of complex aminophenols. nih.govresearchgate.net
Advanced Flow Chemistry: The use of continuous flow microchannel reactors, which has been explored for related compounds like 4-amino-3-chlorophenol (B108459), could improve reaction safety, efficiency, and scalability. This technology allows for precise control over reaction parameters, which is crucial when dealing with potentially unstable intermediates.
Catalytic C-H Functionalization: Directing group-assisted C-H activation and functionalization represents a state-of-the-art approach to introduce the bromo and chloro substituents selectively, minimizing the need for protecting groups and reducing step count.
Exploration of New Reactivity Modes and Chemical Transformations
The multiple distinct functional groups of this compound—a primary amine, a phenolic hydroxyl, and two different halogen atoms—make it a versatile substrate for exploring chemoselective reactions.
Orthogonal Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds is a key feature to be exploited. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for selective functionalization at the C3 position, followed by a subsequent, more forcing reaction at the C2 position.
Selective N- and O-Arylation: Drawing from research on other aminophenols, future work could develop specific copper- and palladium-based catalyst systems for the selective N-arylation or O-arylation of the molecule. This would provide access to a wide range of diarylamine and diaryl ether derivatives, which are common motifs in pharmaceuticals.
Cyclization Reactions: The ortho-relationship of the amino and chloro groups, as well as the adjacent hydroxyl group, provides an ideal setup for synthesizing heterocyclic compounds. For instance, reactions with appropriate reagents could lead to the formation of novel benzoxazoles or other related heterocycles, which are known to have diverse biological activities. nih.gov
Oxidative Coupling: The electron-rich nature of the phenol (B47542) and aniline (B41778) moieties suggests that the molecule could undergo oxidative coupling reactions, catalyzed by enzymes or transition metal complexes, to form novel dimeric or polymeric structures with interesting material properties. mdpi.comnih.gov
Advanced Computational Modeling for Reaction Design and Prediction
Computational chemistry is a powerful tool for predicting and understanding chemical phenomena, and its application to this compound could accelerate research significantly. nih.govcompchem.nl
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions on the aromatic ring and on the heteroatoms. This would predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective reactions.
Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for potential transformations. nih.gov By calculating the activation energies of different transition states, researchers can predict the most favorable reaction conditions and identify potential byproducts.
Spectroscopic Characterization: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the structural confirmation of newly synthesized derivatives of the title compound.
Virtual Screening: If this molecule is to be used as a building block for bioactive compounds, computational docking studies can predict how its derivatives might bind to biological targets like enzymes or receptors, streamlining the drug discovery process. nih.gov
Applications in Specialized Chemical Synthesis
The unique substitution pattern of this compound makes it a valuable building block for a variety of specialized applications.
Building Blocks for Complex Molecules: Analogous to how 4-amino-3-chlorophenol is a key intermediate for tyrosine kinase inhibitors, this compound could serve as a scaffold for a new generation of pharmaceuticals. The additional halogen atoms provide extra points for diversification and can participate in halogen bonding, potentially enhancing binding affinity to protein targets.
Ligands for Catalysis: Aminophenol-based ligands are known to form stable complexes with various transition metals, which can act as catalysts for a range of organic transformations. The steric and electronic properties imparted by the bromine and chlorine atoms could lead to catalysts with unique selectivity and reactivity.
Chemical Probes and Sensors: The molecule could be functionalized to create chemical probes for detecting specific analytes or for imaging biological processes. The phenol group, for example, could be modified to act as a fluorescent reporter that responds to changes in its local environment.
The potential research avenues for this compound are summarized in the table below.
| Research Area | Key Objectives & Methodologies | Potential Impact |
| Novel Synthetic Routes | Develop convergent, one-shot syntheses; Utilize flow chemistry and C-H activation. | Increased availability for research, safer and more sustainable production. |
| New Reactivity Modes | Exploit orthogonal reactivity of C-Br vs. C-Cl bonds; Develop selective N/O functionalization; Synthesize novel heterocycles. | Expansion of synthetic toolbox; Access to new classes of compounds. |
| Computational Modeling | Use DFT to predict reactivity; Model reaction mechanisms; Predict spectroscopic properties for characterization. | Accelerated discovery of new reactions and derivatives; Rational design of experiments. |
| Specialized Applications | Use as a scaffold for pharmaceuticals; Design new ligands for catalysis; Develop chemical probes and sensors. | New therapeutic agents, more efficient chemical processes, and advanced diagnostic tools. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Amino-3-bromo-2-chlorophenol with high purity?
- Methodological Answer : A multi-step approach is recommended:
Bromination : Introduce bromine at the 3-position of 4-amino-2-chlorophenol using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ at 0–5°C) .
Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity.
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry to minimize di-substituted byproducts.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, H₂SO₄, 0°C | 70–75 | 85–90 |
| Recrystallization | Ethanol/H₂O (3:1) | 90 | >95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbon environments (e.g., C-Br at ~115 ppm) .
- FT-IR : Confirm NH₂ (3300–3500 cm⁻¹) and phenolic -OH (broad ~3200 cm⁻¹) groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 236.91 (calculated for C₆H₅BrClNO).
- Validation : Cross-reference data with computational simulations (e.g., Gaussian DFT for NMR shifts) .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., melting point) be resolved?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recommended steps:
Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates (e.g., 10°C/min).
X-ray Diffraction (XRD) : Identify crystalline phases.
- Case Study : A study on 2-Bromo-4-chlorophenol reported mp 31–33°C (purity >98%), whereas lower-purity samples (<95%) showed depressed mp due to eutectic mixtures .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Step 1 : Activate the bromine substituent via electron-withdrawing effects from Cl and NH₂ groups.
- Step 2 : Conduct kinetic studies (e.g., in DMSO/water) to compare rates with analogous compounds (e.g., 4-Bromo-3-chlorophenol).
- Key Finding : The amino group enhances para-directed electrophilic substitution but deactivates the ring toward SNAr reactions .
Q. How can computational modeling predict solvent effects on stability and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess solvation energies in polar (e.g., DMSO) vs. nonpolar solvents.
- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions, correlating with experimental solubility data .
- Data Table :
| Solvent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|
| Water | 1.2 | 0.5 |
| Ethanol | 2.8 | 12.4 |
Contradiction Analysis & Best Practices
Q. Why do toxicity assessments for halogenated phenols vary across studies?
- Methodological Answer :
- Issue : Conflicting LD₅₀ values arise from differences in test organisms (e.g., Daphnia magna vs. murine models) and exposure durations.
- Resolution : Follow OECD Guidelines 423 (acute oral toxicity) with standardized protocols. For example, IARC Monographs recommend prioritizing in vitro genotoxicity assays (e.g., Ames test) before in vivo studies .
Q. How to design experiments assessing photodegradation pathways?
- Methodological Answer :
- Setup : Use a solar simulator (λ > 290 nm) and monitor degradation via HPLC-UV.
- Key Insight : Chlorine substituents increase resistance to UV-induced cleavage compared to bromine, as shown in studies on 2-Bromo-4-chlorophenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
